molecular formula C18H18F2N6 B12232418 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12232418
M. Wt: 356.4 g/mol
InChI Key: NCEFFRUYPSBSMS-UHFFFAOYSA-N
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Description

2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds.

Scientific Research Applications

2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of mitochondrial complex I electron transport, disrupting cellular respiration and energy production . This mechanism is particularly relevant in its application as a fungicide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of a pyrimidine ring with a piperazine and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds.

Properties

Molecular Formula

C18H18F2N6

Molecular Weight

356.4 g/mol

IUPAC Name

2-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H18F2N6/c19-16(20)14-10-15(24-17(23-14)12-3-4-12)25-6-8-26(9-7-25)18-13(11-21)2-1-5-22-18/h1-2,5,10,12,16H,3-4,6-9H2

InChI Key

NCEFFRUYPSBSMS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N)C(F)F

Origin of Product

United States

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